molecular formula C12H22N2O B13252948 [2-(Dimethylamino)-2-(furan-2-yl)ethyl](2-methylpropyl)amine

[2-(Dimethylamino)-2-(furan-2-yl)ethyl](2-methylpropyl)amine

Cat. No.: B13252948
M. Wt: 210.32 g/mol
InChI Key: PGHXZHOQOHXTQJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(furan-2-yl)ethylamine: is an organic compound that features a furan ring and a dimethylamino group. This compound is of interest due to its unique structure, which combines the properties of both the furan ring and the dimethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine typically involves the reaction of furan derivatives with dimethylamine and isobutylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity, along with purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in 2-(Dimethylamino)-2-(furan-2-yl)ethylamine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydrofuran derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, sodium alkoxides.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

Chemistry: In chemistry, 2-(Dimethylamino)-2-(furan-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for developing new pharmaceuticals .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Researchers are investigating its role in modulating biological pathways and its efficacy in treating various diseases .

Industry: In the industrial sector, 2-(Dimethylamino)-2-(furan-2-yl)ethylamine is used in the production of specialty chemicals, including surfactants and corrosion inhibitors. Its versatility makes it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(furan-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: What sets 2-(Dimethylamino)-2-(furan-2-yl)ethylamine apart is its combination of the furan ring and the dimethylamino group, which provides a unique set of chemical properties. This combination allows for a broader range of chemical reactions and applications compared to simpler analogs.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(furan-2-yl)-N,N-dimethyl-N'-(2-methylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C12H22N2O/c1-10(2)8-13-9-11(14(3)4)12-6-5-7-15-12/h5-7,10-11,13H,8-9H2,1-4H3

InChI Key

PGHXZHOQOHXTQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(C1=CC=CO1)N(C)C

Origin of Product

United States

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